molecular formula C16H14FNO2 B5715810 N-(2-fluorophenyl)-4-oxo-4-phenylbutanamide

N-(2-fluorophenyl)-4-oxo-4-phenylbutanamide

Cat. No. B5715810
M. Wt: 271.29 g/mol
InChI Key: FSMZCCLODDJKOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-fluorophenyl)-4-oxo-4-phenylbutanamide, also known as FPhB, is a chemical compound that has been studied extensively for its potential use in scientific research. FPhB is a derivative of the popular drug, fenofibrate, and has been shown to exhibit a range of interesting biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-4-oxo-4-phenylbutanamide involves its interaction with PPARα. N-(2-fluorophenyl)-4-oxo-4-phenylbutanamide acts as an agonist for PPARα, binding to the receptor and inducing a conformational change that leads to the activation of downstream signaling pathways. This activation leads to the upregulation of genes involved in fatty acid oxidation and the downregulation of genes involved in lipogenesis.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-4-oxo-4-phenylbutanamide has been shown to have a range of interesting biochemical and physiological effects. In addition to its effects on lipid metabolism, N-(2-fluorophenyl)-4-oxo-4-phenylbutanamide has been shown to have anti-inflammatory effects, antioxidant effects, and anti-cancer effects. N-(2-fluorophenyl)-4-oxo-4-phenylbutanamide has also been shown to improve insulin sensitivity and reduce blood glucose levels in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-fluorophenyl)-4-oxo-4-phenylbutanamide in lab experiments is its specificity for PPARα. Unlike other compounds that activate multiple PPAR subtypes, N-(2-fluorophenyl)-4-oxo-4-phenylbutanamide specifically activates PPARα, making it a valuable tool for studying the specific effects of PPARα activation. However, one limitation of using N-(2-fluorophenyl)-4-oxo-4-phenylbutanamide in lab experiments is its relatively short half-life. This can make it difficult to maintain consistent levels of N-(2-fluorophenyl)-4-oxo-4-phenylbutanamide in cell culture or animal models.

Future Directions

There are many potential future directions for research involving N-(2-fluorophenyl)-4-oxo-4-phenylbutanamide. One area of research involves the development of new treatments for metabolic disorders, such as obesity and diabetes, using N-(2-fluorophenyl)-4-oxo-4-phenylbutanamide as a tool for studying the mechanisms of lipid metabolism. Another area of research involves the use of N-(2-fluorophenyl)-4-oxo-4-phenylbutanamide as a potential anti-cancer agent, due to its ability to induce apoptosis in cancer cells. Additionally, there is potential for the development of new drugs based on the structure of N-(2-fluorophenyl)-4-oxo-4-phenylbutanamide, which could have even more potent effects on lipid metabolism and other physiological processes.

Synthesis Methods

The synthesis of N-(2-fluorophenyl)-4-oxo-4-phenylbutanamide involves the reaction of 2-fluorobenzoyl chloride and 4-phenylbutyric acid in the presence of a base catalyst. The resulting product is then purified using column chromatography to obtain pure N-(2-fluorophenyl)-4-oxo-4-phenylbutanamide. This synthesis method has been optimized to produce high yields of N-(2-fluorophenyl)-4-oxo-4-phenylbutanamide with minimal impurities.

Scientific Research Applications

N-(2-fluorophenyl)-4-oxo-4-phenylbutanamide has been shown to have a range of potential applications in scientific research. One of the most promising areas of research involves the use of N-(2-fluorophenyl)-4-oxo-4-phenylbutanamide as a tool for studying lipid metabolism. N-(2-fluorophenyl)-4-oxo-4-phenylbutanamide has been shown to activate the peroxisome proliferator-activated receptor alpha (PPARα), which is involved in the regulation of lipid metabolism. This activation leads to the upregulation of genes involved in fatty acid oxidation and the downregulation of genes involved in lipogenesis. This makes N-(2-fluorophenyl)-4-oxo-4-phenylbutanamide a valuable tool for studying the mechanisms of lipid metabolism and the development of new treatments for metabolic disorders.

properties

IUPAC Name

N-(2-fluorophenyl)-4-oxo-4-phenylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO2/c17-13-8-4-5-9-14(13)18-16(20)11-10-15(19)12-6-2-1-3-7-12/h1-9H,10-11H2,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSMZCCLODDJKOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCC(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluorophenyl)-4-oxo-4-phenylbutanamide

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